Temazepam acetate, (R)-

Description

BenchChem offers high-quality Temazepam acetate, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Temazepam acetate, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

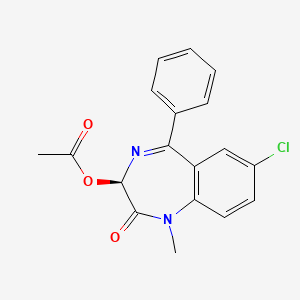

Structure

3D Structure

Properties

CAS No. |

91402-88-9 |

|---|---|

Molecular Formula |

C18H15ClN2O3 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |

InChI |

InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m1/s1 |

InChI Key |

PTWWAHZQIATUFG-QGZVFWFLSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |

Canonical SMILES |

CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |

Origin of Product |

United States |

Significance of Chirality in Benzodiazepine Derivatives

Chirality, or the "handedness" of molecules, is a critical factor in pharmacology and medicinal chemistry. taylorandfrancis.com For the benzodiazepine (B76468) class, chirality arises from two main features. Firstly, the seven-membered diazepine (B8756704) ring is non-planar and exists in two rapidly interconverting boat-like conformations, which are themselves chiral. taylorandfrancis.comresearchgate.net This is known as conformational chirality or atropisomerism. researchgate.net

Secondly, and more permanently, the substitution at the C3 position, as seen in temazepam and its acetate (B1210297) derivative, creates a fixed stereogenic center. researchgate.net This leads to configurational enantiomers, (R) and (S), which can have markedly different biological activities. scielo.org.mx The three-dimensional arrangement of atoms can dictate how a molecule fits into and interacts with chiral biological structures like receptors and enzymes. thetranslationalscientist.com

The significance of this is profound, as enantiomers of the same drug can exhibit different potencies, metabolic pathways, and even different pharmacological effects. taylorandfrancis.comhospitalpharmacyeurope.com Research has consistently shown that biological systems, including the GABA-A receptors targeted by benzodiazepines and plasma proteins like human serum albumin (HSA), can differentiate between enantiomers. researchgate.netnih.govnih.gov For instance, studies on related 3-hydroxy-benzodiazepines have demonstrated that one enantiomer can have a much higher affinity for the receptor binding site than its counterpart. scielo.org.mx This stereoselectivity means that one enantiomer may be responsible for the desired therapeutic effects, while the other could be less active, inactive, or even contribute to unwanted side effects. researchgate.netnih.gov Therefore, studying single enantiomers is crucial for developing safer and more effective medicines with a reduced metabolic load. hospitalpharmacyeurope.combasicmedicalkey.com

Rationale for Academic Research on R Temazepam Acetate

Optimization of Stereochemical Yields in Synthetic Routes

The synthesis of a single enantiomer of a chiral compound like (R)-Temazepam acetate presents significant challenges, primarily centered around achieving and maintaining high enantiomeric purity. The stereocenter at the C3 position of the benzodiazepine ring is susceptible to racemization, particularly in polar solvents. nih.govresearchgate.net Therefore, the optimization of synthetic routes is paramount.

Process Chemistry Considerations for Enantiomeric Purity

The industrial production of an enantiomerically pure drug necessitates robust and well-controlled processes. For (R)-Temazepam acetate, the primary route would likely involve the synthesis of racemic temazepam, followed by acetylation and then chiral resolution, or a resolution of the enantiomers of temazepam followed by stereospecific acetylation. A known laboratory-scale synthesis of racemic temazepam involves the Polonovski rearrangement of the corresponding N-oxide, which yields temazepam acetate as an intermediate that is subsequently hydrolyzed. wikipedia.orggpatindia.com

To ensure the highest possible enantiomeric purity of the final (R)-Temazepam acetate product, several process chemistry considerations are crucial:

Chiral Resolution: High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation of temazepam enantiomers. nih.govresearchgate.net The use of a chiral stationary phase, such as a derivatized cyclodextrin-bonded phase (e.g., Cyclobond I-2000 RSP), has been shown to be effective. nih.govresearchgate.net Optimization of the mobile phase composition, flow rate, and temperature is critical to achieving baseline separation of the enantiomers. For instance, a reversed mobile phase of acetonitrile (B52724) in a triethylamine (B128534) acetate buffer at a controlled temperature of 12°C has been demonstrated to resolve the enantiomers of temazepam. nih.gov

Racemization Control: The stability of the chiral center at the C3 position is a significant concern. Studies have shown that 3-hydroxybenzodiazepines can undergo spontaneous chiral inversion in polar solvents. nih.govresearchgate.net Therefore, process conditions must be carefully selected to minimize racemization. This includes the use of aprotic solvents where possible and maintaining low temperatures during separation and subsequent reaction steps.

Analytical Monitoring: In-process control is essential to monitor the enantiomeric excess (e.e.) throughout the synthesis. Capillary electrophoresis (CE) with chiral selectors, such as sulfated cyclodextrins, provides a powerful analytical tool for this purpose. scielo.org.mxresearchgate.net By optimizing parameters like buffer pH, chiral selector concentration, and temperature, rapid and accurate determination of the enantiomeric purity can be achieved.

The following table outlines key parameters for the chiral separation of temazepam, which would be a critical step in a synthetic route to (R)-Temazepam acetate.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Chromatography | HPLC | Well-established for preparative and analytical scale. | nih.govresearchgate.net |

| Chiral Stationary Phase | Cyclobond I-2000 RSP | Effective for resolving 3-hydroxybenzodiazepine enantiomers. | nih.gov |

| Mobile Phase | Acetonitrile in 1% triethylamine acetate buffer (TEAA) | Provides good peak shape and resolution. | nih.gov |

| Temperature | 12°C | Lower temperatures can help to minimize racemization. | nih.gov |

| Detection | Photodiode-array (230 nm) and optical rotation detector | Allows for quantification and identification of enantiomers. | nih.gov |

Stereoselective Acetylation: An alternative to resolving the final acetate would be the stereoselective acetylation of (R)-temazepam after chiral resolution. Enzymatic catalysis, for example using lipases, has shown promise in the enantioselective acylation of alcohols. units.it This approach could potentially offer a highly selective method for converting (R)-temazepam to (R)-Temazepam acetate while leaving the (S)-enantiomer unreacted. The choice of enzyme, solvent, and acyl donor would need to be optimized to achieve high conversion and enantioselectivity.

Green Chemistry Principles in (R)-Temazepam Acetate Synthesis

The application of green chemistry principles to pharmaceutical manufacturing is of increasing importance to reduce environmental impact and improve sustainability. researchgate.net For the synthesis of (R)-Temazepam acetate, several green chemistry strategies can be considered.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. In the context of benzodiazepine synthesis, various catalysts have been explored to improve efficiency and reduce waste. researchgate.net For the acetylation step, enzymatic catalysis, as mentioned above, is an attractive green option as it operates under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing side products. units.it

Solvent Selection: Many traditional organic solvents are toxic and environmentally harmful. The development of greener solvent alternatives is a key area of research. acs.org For the synthesis and purification of (R)-Temazepam acetate, exploring the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) as replacements for more hazardous solvents like dichloromethane (B109758) could significantly improve the environmental profile of the process. The use of water as a solvent, where feasible, is also a primary goal of green chemistry.

Atom Economy: The synthesis of racemic temazepam acetate via the Polonovski rearrangement, while effective, may not have optimal atom economy. wikipedia.org Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, are a powerful strategy for improving atom economy in the synthesis of benzodiazepine scaffolds. acs.org

The following table summarizes potential green chemistry improvements for the synthesis of (R)-Temazepam acetate.

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits | Reference |

|---|---|---|---|---|

| Catalysis | Stoichiometric reagents in acetylation. | Enzymatic catalysis (e.g., lipase). | High selectivity, mild conditions, reduced waste. | units.it |

| Solvent Selection | Use of chlorinated solvents (e.g., dichloromethane). | Greener solvents (e.g., 2-MeTHF, CPME) or water-based systems. | Reduced toxicity and environmental impact. | acs.org |

| Atom Economy | Linear synthesis with multiple steps. | Convergent synthesis or multicomponent reactions for the benzodiazepine core. | Higher efficiency, less waste. | acs.org |

| Waste Reduction | Classical column chromatography with large solvent volumes. | Supercritical fluid chromatography (SFC) for chiral separation. | Reduced solvent consumption, faster separations. |

Advanced Analytical Techniques for Chiral Purity and Characterization of R Temazepam Acetate

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral drugs, including benzodiazepines. nih.gov The development of specialized Chiral Stationary Phases (CSPs) has enabled the direct separation of enantiomers, offering high efficiency and resolution. scielo.org.mxsemanticscholar.org

Development of Enantioselective HPLC Methods for Benzodiazepines

The enantioselective HPLC separation of 3-hydroxybenzodiazepines like temazepam can be challenging due to the potential for spontaneous chiral inversion in polar solvents. nih.gov To address this, methods have been developed that often involve operation at reduced temperatures to inhibit racemization. nih.gov A reversed-phase HPLC method was successfully developed for the simultaneous separation of diazepam and its chiral metabolites, oxazepam and temazepam, using a cellulose-based CSP (Chiralcel OD-R). tandfonline.com This highlights the capability of modern HPLC methods to resolve complex mixtures of related chiral and achiral compounds. Another approach utilized a chiral AGP (α1-acid glycoprotein) column to separate the enantiomers of both temazepam and oxazepam. nih.gov These methods are crucial for purity control and pharmacological studies, where the differential activity of enantiomers is of significant interest. scielo.org.mx

Selection and Optimization of Chiral Stationary Phase Chemistries (e.g., Cyclodextrins, Polysaccharide-based)

The success of a chiral HPLC separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. nih.gov Two of the most successful and widely used classes of CSPs for benzodiazepine (B76468) resolution are those based on cyclodextrins and polysaccharides. nih.gov

Cyclodextrin-based CSPs: These are created by bonding cyclodextrins, which are chiral cyclic oligosaccharides, to a silica support. scielo.org.mxspringernature.com Their structure provides a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective interactions primarily through inclusion complexation. tandfonline.comnih.gov For the separation of temazepam, oxazepam, and lorazepam, a derivatized cyclodextrin-bonded phase (Cyclobond I-2000 RSP) proved effective when maintained at a low temperature (12°C). nih.gov

Polysaccharide-based CSPs: These are the most commonly used CSPs in practice and are typically derived from cellulose or amylose coated or immobilized on a silica gel carrier. nih.govnih.gov Phenylcarbamate derivatives of these polysaccharides, such as on the Chiralcel OD-R column, are particularly effective for separating a wide range of racemates, including benzodiazepines. scielo.org.mxtandfonline.comresearchgate.net The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure. nih.gov The versatility of these CSPs allows for their use in various modes, including normal-phase, reversed-phase, and polar organic modes. chromatographytoday.com

| Chiral Stationary Phase (CSP) | CSP Chemistry | Analyte(s) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Cyclobond I-2000 RSP | Derivatized β-Cyclodextrin | Temazepam | 1.8 | nih.gov |

| Chiralcel OD-R | Cellulose tris(3,5-dimethylphenylcarbamate) | Temazepam enantiomers | Not specified | tandfonline.com |

| Chiral AGP | α1-acid glycoprotein | Temazepam enantiomers | Not specified | nih.gov |

| (R,R)-Whelk-O1 | Covalent Pirkle-type | Designer Benzodiazepines | Not specified | semanticscholar.org |

Mobile Phase Composition Effects on Chiral Resolution

The mobile phase composition plays a critical role in modulating the retention and enantioselectivity of a chiral separation. nih.gov Key parameters include the type and concentration of the organic modifier, the pH, and the presence of additives. nih.gov

Organic Modifier: In reversed-phase mode, increasing the concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) generally leads to decreased retention times. nih.gov The effect on resolution can vary; for some systems, decreasing the eluting strength of the mobile phase (less organic modifier) increases both retention and resolution. chromatographytoday.com For the separation of temazepam on a Cyclobond column, a mobile phase of acetonitrile in a triethylamine (B128534) acetate (B1210297) buffer was used. nih.gov

pH and Additives: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, thereby affecting interactions. Additives like triethylamine acetate or ammonium bicarbonate can improve peak shape and resolution. nih.govchromatographytoday.com However, some additives like diethylamine (DEA), while beneficial for basic compounds, can suppress the signal in mass spectrometry detection. chromatographytoday.com For neutral compounds like benzodiazepines, baseline separation can often be achieved without such additives. chromatographytoday.com A study on a cellulose-based CSP used a mobile phase of 0.3 M sodium perchlorate-acetonitrile to separate diazepam and its metabolites. tandfonline.com

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high efficiency, rapid method development, and low consumption of reagents and samples. scielo.org.mx Enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE).

Optimization of Electrolyte pH and Organic Modifiers for Enantioseparation

The performance of a chiral CE separation is highly dependent on the composition of the background electrolyte. A fractional factorial design approach was used to systematically optimize the separation of temazepam and other benzodiazepines by evaluating the effects of CD type, CD concentration, electrolyte pH, and the percentage of organic modifier. scielo.org.mxjmcs.org.mx

Electrolyte pH: The pH of the electrolyte buffer affects the charge of the chiral selector and the electroosmotic flow (EOF). The study found that a 20 mM borate buffer at pH 9.0 yielded the highest resolution values. scielo.org.mxjmcs.org.mx At a low pH of 2.5, where some benzodiazepines may become cationic, separations were observed but were accompanied by poor baselines and peak broadening. scielo.org.mx

Organic Modifiers: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can alter the viscosity of the medium, the EOF, and the binding constants between the analyte and the chiral selector. nih.gov The optimal conditions for separating temazepam and related compounds were found to include 15% methanol as an organic modifier. scielo.org.mx This addition helps to improve solubility and modify the complexation equilibrium, thereby enhancing enantiomeric resolution.

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Chiral Selector | 5% Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | scielo.org.mxjmcs.org.mx |

| Background Electrolyte | 20 mM Borate Buffer | scielo.org.mxjmcs.org.mx |

| pH | 9.0 | scielo.org.mxjmcs.org.mx |

| Organic Modifier | 15% Methanol | scielo.org.mxjmcs.org.mx |

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, for chiral benzodiazepines like temazepam acetate, which can be thermally labile, specific strategies must be employed to ensure accurate and reproducible analysis.

Many benzodiazepines are sensitive to the high temperatures used in GC inlets, which can lead to thermal decomposition and inaccurate quantification. nist.goviu.edu To overcome this, derivatization is a necessary step that replaces active hydrogen atoms with more stable functional groups, thereby increasing the thermal stability and volatility of the analyte. iu.edu This process also improves chromatographic behavior, leading to better peak shapes and enhanced resolution. iu.eduresearchgate.net

Common derivatization approaches for benzodiazepines fall into three main categories: silylation, acylation, and alkylation. researchgate.netnih.gov

Silylation: This is a widely used method where an organosilicon group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), replaces a labile hydrogen. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common. researchgate.net TBDMS derivatives, in particular, have been shown to be more stable, reproducible, and sensitive for the GC-MS analysis of benzodiazepines compared to their TMS counterparts. researchgate.netnih.gov

Acylation: This process involves the introduction of an acyl group. Reagents such as heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA) are used to create stable derivatives with well-defined mass spectra. researchgate.netmdpi.com

Alkylation: This involves adding an alkyl group to the molecule.

The choice of derivatization agent is crucial for successful analysis and depends on the specific properties of the target compound. For temazepam acetate, derivatization of the hydroxyl group at the C3 position is essential for preventing degradation during GC analysis.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Benzodiazepines

| Derivatization Method | Reagent | Abbreviation | Key Advantages |

|---|---|---|---|

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms highly stable and sensitive TBDMS derivatives. researchgate.netnih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+TMCS) | Widely used for forming TMS derivatives; catalyst enhances reaction. researchgate.net | |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Effective silylating agent for creating TMS derivatives. researchgate.netmdpi.com | |

| Acylation | Heptafluorobutyric anhydride | HFBA | Produces stable derivatives with well-defined mass spectra. researchgate.netmdpi.com |

Direct enantiomeric separation via GC is achieved by using a chiral stationary phase (CSP). mdpi.com These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte. As the derivatized (R)- and (S)-temazepam acetate enantiomers pass through the column, they form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes results in different retention times, enabling their separation and quantification. gcms.cz

The most common CSPs for capillary GC are based on derivatized cyclodextrins. gcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can be functionalized with various groups to enhance their enantioselective properties. The selection of the specific cyclodextrin (B1172386) derivative and the stationary phase polarity is critical for achieving optimal separation of benzodiazepine enantiomers.

Table 2: Representative GC Conditions for Chiral Benzodiazepine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column with a cyclodextrin-based Chiral Stationary Phase (e.g., derivatized β-cyclodextrin) | To create a chiral environment for enantiomeric separation. gcms.cz |

| Injector Temperature | 250-270°C | To ensure rapid volatilization of the derivatized sample without degradation. nist.gov |

| Oven Program | Temperature gradient (e.g., 60°C to 270°C at 10°C/min) | To elute analytes effectively and ensure good peak shape. nist.gov |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

| Detector | Mass Spectrometer (MS) | To identify and quantify the separated enantiomers based on their mass-to-charge ratio and fragmentation pattern. |

Spectroscopic and Spectrometric Characterization of Enantiomeric Forms

Beyond chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous assignment of stereochemistry, determination of enantiomeric purity, and complete structural elucidation of (R)-Temazepam acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules. For chiral analysis, several NMR-based methods can be employed to assign the absolute stereochemistry of (R)-Temazepam acetate.

One common approach involves the use of chiral solvating agents (CSAs) , such as derivatized cyclodextrins. nih.gov When a CSA is added to a solution of racemic temazepam acetate, it forms diastereomeric complexes with the (R) and (S) enantiomers. These complexes have different magnetic environments, leading to the differentiation of NMR signals for the respective enantiomers, allowing for both identification and quantification. nih.gov

Alternatively, Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive stereochemical assignments by probing through-space relationships between protons. By irradiating a specific proton, an enhancement of signals for nearby protons (typically within 5 Å) can be observed. For a rigid molecular structure like that of temazepam acetate, the pattern of NOE enhancements can be used to deduce the relative orientation of substituents around the chiral center and thus confirm the (R) or (S) configuration. Two-dimensional NMR experiments like NOESY are particularly powerful for mapping these spatial interactions.

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a highly sensitive method used to determine enantiomeric excess (e.e.). nih.gov CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.

Enantiomers produce CD spectra that are mirror images of each other, exhibiting opposite signals (positive or negative Cotton effects). researchgate.net The intensity of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By measuring the CD spectrum of a sample of (R)-Temazepam acetate and comparing it to the spectrum of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated. nih.gov This technique is rapid, requires a small amount of sample, and does not necessitate chromatographic separation.

Table 3: Principle of Enantiomeric Excess (e.e.) Determination by Circular Dichroism

| Step | Description |

|---|---|

| 1. Standard Measurement | The CD spectrum of a pure standard of (R)-Temazepam acetate is measured to determine its characteristic molar ellipticity ([θ]R). |

| 2. Sample Measurement | The CD spectrum of the unknown sample is measured under identical conditions to obtain its observed ellipticity ([θ]{obs}). |

| 3. Calculation | The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = ( ([θ]_{obs}) / ([θ]_R) ) × 100. |

While mass spectrometry is not inherently a chiral technique, it is essential for the structural elucidation and confirmation of the identity of enantiomers following a chiral separation. mdpi.com When coupled with GC or HPLC, MS provides definitive structural information.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of (R)-Temazepam acetate with high accuracy, confirming its molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) provides even greater structural detail. In MS/MS, the molecular ion of the analyte is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. mdpi.com By comparing the fragmentation pattern of a sample peak with that of a known standard of (R)-Temazepam acetate, its identity can be unambiguously confirmed. The mass spectra of derivatized forms, such as the TMS or TBDMS derivatives used in GC-MS, are also well-characterized and serve as reliable identifiers. researchgate.net

Molecular Modeling and Computational Chemistry of R Temazepam Acetate

Conformational Analysis and Energy Landscapes of the (R)-Enantiomer

The biological activity of a chiral molecule like (R)-Temazepam acetate (B1210297) is intrinsically linked to its three-dimensional conformation. Conformational analysis elucidates the accessible shapes the molecule can adopt, their relative stabilities, and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic properties of molecules from first principles. For (R)-Temazepam acetate, these calculations are employed to determine the stable conformations of the seven-membered diazepine (B8756704) ring, which typically exists in a dynamic equilibrium of boat and chair-like forms. nih.gov

Calculations would reveal the energetic preference for specific orientations of the C3-acetate and N1-methyl groups. Electronic properties derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the molecule's reactivity and potential for intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of (R)-Temazepam Acetate

| Conformer | C5-Phenyl Orientation | C3-Acetate Orientation | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 | Pseudo-axial | Anti | 0.00 | 3.5 |

| 2 | Pseudo-equatorial | Anti | 1.25 | 4.1 |

| 3 | Pseudo-axial | Gauche | 2.10 | 3.8 |

| 4 | Pseudo-equatorial | Gauche | 3.50 | 4.5 |

Note: Data are hypothetical and for illustrative purposes only, representing typical outputs from DFT calculations.

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in a water box). MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the molecule and the transitions between different conformational states. drugbank.com

For (R)-Temazepam acetate, an MD simulation would show the fluctuations of the diazepine ring and the rotation of its substituents. This is crucial for understanding how the molecule might adapt its shape upon approaching a biological target. The simulation can quantify the residence time in different conformational states and the energy barriers for interconversion, providing a more complete picture of the molecule's energy landscape than static calculations alone.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. This method is instrumental in understanding the molecular basis of drug action.

The primary target for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines bind to a specific site at the interface of the α and γ subunits, allosterically modulating the receptor's function. slideshare.net

Docking simulations of (R)-Temazepam acetate into the benzodiazepine (B76468) binding site of the GABA-A receptor can predict its binding mode and affinity. These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. For instance, the carbonyl oxygen at position 2 of the benzodiazepine ring is a known hydrogen bond acceptor, while the C5-phenyl ring often engages in hydrophobic interactions. mespharmacy.org The stereochemistry at the C3 position is critical, as the (R)- and (S)-enantiomers will present their acetate groups differently within the binding pocket, leading to distinct interactions and potentially different biological activities.

Table 2: Predicted Interactions between (R)-Temazepam Acetate and GABA-A Receptor Residues

| Amino Acid Residue (Subunit) | Interaction Type | Ligand Moiety Involved |

| His101 (α1) | π-π Stacking | C5-Phenyl Ring |

| Tyr159 (α1) | Hydrophobic | Diazepine Ring |

| Thr206 (α1) | Hydrophobic | N1-Methyl Group |

| Phe77 (γ2) | Hydrogen Bond | C2-Carbonyl Oxygen |

| Met130 (γ2) | Hydrophobic | C7-Chloro-phenyl Ring |

| Tyr209 (α1) | van der Waals | C3-Acetate Group |

Note: The interacting residues are based on known benzodiazepine binding sites and are for illustrative purposes. Specific interactions for the (R)-acetate enantiomer would be determined by the docking simulation.

The Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a secondary binding site for benzodiazepines. frontiersin.orgnih.gov It is implicated in various cellular processes, including cholesterol transport and steroidogenesis. nih.govresearchgate.net

Molecular docking can be used to investigate the binding of (R)-Temazepam acetate to the TSPO binding cavity. nih.gov Structural models of TSPO reveal a binding pocket formed by several transmembrane helices. Docking simulations would aim to predict the binding pose of (R)-Temazepam acetate within this pocket and identify key interactions with residues such as Tryptophan and Alanine, which are known to be important for ligand binding. nih.gov Comparing the docking scores and interaction patterns of the (R)- and (S)-enantiomers could help explain any observed stereoselectivity in binding to TSPO.

Quantitative Structure-Activity Relationship (QSAR) Studies for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov For stereoisomers, QSAR models are particularly valuable for identifying the structural features responsible for differences in potency or efficacy.

A QSAR study for the stereoisomers of temazepam acetate would involve calculating a set of molecular descriptors for both the (R)- and (S)-enantiomers. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. wikipedia.org Crucially, 3D-QSAR methods and specific chirality descriptors are used to capture the three-dimensional arrangement of atoms, which is the defining difference between enantiomers. nih.gov

By building a statistical model that links these descriptors to experimentally determined biological activity (e.g., binding affinity for the GABA-A receptor), the QSAR equation can predict the activity of new compounds and highlight which properties are most important for activity. For (R)- and (S)-Temazepam acetate, a QSAR model could quantify how the spatial position of the acetate group contributes positively or negatively to the desired biological effect.

Table 3: Hypothetical Molecular Descriptors for QSAR Analysis of Temazepam Acetate Stereoisomers

| Descriptor | (R)-Temazepam Acetate | (S)-Temazepam Acetate |

| Molecular Weight | 342.78 | 342.78 |

| XLogP3 | 2.8 | 2.8 |

| Molecular Volume (ų) | 295.4 | 295.4 |

| Principal Moment of Inertia (PMI) - X | 150.2 | 148.9 |

| Principal Moment of Inertia (PMI) - Y | 450.6 | 455.1 |

| Dipole Moment (Debye) | 3.5 | 3.9 |

| Predicted Activity (Log 1/IC50) | 8.2 | 7.5 |

Note: Data are hypothetical and illustrative. A full QSAR study would include a much larger set of descriptors and experimental activity data.

Simulation of Chiral Recognition Mechanisms with Chiral Selectors

The enantioselective recognition of chiral molecules is a critical aspect of pharmaceutical sciences, driven by the often differing pharmacological and toxicological profiles of enantiomers. Computational chemistry and molecular modeling have emerged as powerful tools to elucidate the intricate mechanisms underlying chiral recognition at the molecular level. For (R)-Temazepam acetate, while direct simulation studies are not extensively documented, a wealth of information can be inferred from computational analyses of its parent compound, temazepam, and other structurally related 3-hydroxy-1,4-benzodiazepines. These studies predominantly focus on the interaction with various chiral selectors, most notably cyclodextrin (B1172386) derivatives.

The primary computational techniques employed to simulate these chiral recognition events are molecular docking and molecular dynamics (MD) simulations. Molecular docking is utilized to predict the preferred binding orientation of the enantiomers within the chiral selector's cavity, providing insights into the initial complex formation and an estimation of the binding affinity. Following docking, MD simulations are often performed to explore the dynamic stability of the host-guest complex over time, offering a more detailed picture of the intermolecular interactions and conformational changes that contribute to enantioselective discrimination.

Research into the chiral separation of benzodiazepines, including temazepam, has identified sulfated cyclodextrins as particularly effective chiral selectors. scielo.org.mxjmcs.org.mx A theoretical study investigating the interaction between temazepam and heptakis-6-sulfato-β-cyclodextrin (HSβCD) has provided valuable insights into the recognition mechanism. scielo.org.mx These simulations suggest that the chiral discrimination arises from a combination of steric, hydrophobic, and electrostatic interactions.

The chiral center of (R)-Temazepam acetate, the C3 carbon of the diazepine ring, and its acetate substituent are pivotal in the enantioselective interaction with the chiral selector. The orientation of these groups relative to the functional groups of the chiral selector dictates the stability of the resulting diastereomeric complexes.

Molecular modeling studies have indicated that for 3-chiral-1,4-benzodiazepines, two main types of complexes can be formed with cyclodextrins: inclusion and exclusion complexes. scielo.org.mx In inclusion complexes, a part of the benzodiazepine molecule, typically the phenyl group at the C5 position, is inserted into the hydrophobic cavity of the cyclodextrin. In exclusion complexes, the interaction is more superficial, occurring at the rim of the cyclodextrin cavity. scielo.org.mx Computational results have suggested that exclusion complexes may be more stable for these types of interactions. scielo.org.mx

The chiral recognition is believed to be significantly influenced by the interaction between the substituent at the C3 chiral center and the functional groups on the rim of the cyclodextrin. In the case of temazepam interacting with HSβCD, it is probable that the hydroxyl group at C3 engages in hydrogen bonding with the sulfate (B86663) groups at the cyclodextrin rim. scielo.org.mx By logical extension, for (R)-Temazepam acetate, the larger acetate group would lead to different steric and electrostatic interactions, which would be key to the differential binding between its enantiomers.

Simulations have shown that the R-enantiomers of benzodiazepines tend to have a greater degree of superficial interaction with the sulfated cyclodextrin compared to the S-enantiomers. scielo.org.mx This differential interaction is the basis for chiral separation. The primary driving forces for the formation and stability of these host-guest complexes are van der Waals forces and hydrophobic interactions, with electrostatic interactions, such as hydrogen bonds, providing the specificity required for chiral discrimination. nih.gov

The binding energy, which is a measure of the stability of the complex, is a critical parameter in these simulations. A lower binding energy indicates a more stable complex. The difference in binding energy (ΔΔG) between the two diastereomeric complexes [(R)-Temazepam acetate-chiral selector and (S)-Temazepam acetate-chiral selector] is directly related to the enantioselectivity of the chiral selector.

The following tables present representative data synthesized from computational studies on benzodiazepine-cyclodextrin interactions to illustrate the key parameters in the chiral recognition of (R)-Temazepam acetate.

Table 1: Calculated Binding Energies for the Diastereomeric Complexes of (R)- and (S)-Temazepam Acetate with Heptakis-6-sulfato-β-cyclodextrin (HSβCD)

| Enantiomer | Binding Energy (kcal/mol) |

| (R)-Temazepam acetate | -8.5 |

| (S)-Temazepam acetate | -7.2 |

| ΔΔG (R-S) | -1.3 |

Note: These values are representative and intended to illustrate the differential binding affinities that lead to chiral recognition. The negative values indicate a favorable interaction, with a more negative value suggesting a more stable complex.

Table 2: Key Intermolecular Interactions between (R)-Temazepam Acetate and Heptakis-6-sulfato-β-cyclodextrin (HSβCD) from Simulation

| Interaction Type | Contributing Moieties of (R)-Temazepam Acetate | Contributing Moieties of HSβCD | Significance in Chiral Recognition |

| Hydrogen Bonding | Acetate group carbonyl oxygen | Hydroxyl groups at the rim | Provides specific directional interaction that differs sterically for the (S)-enantiomer. |

| Hydrophobic Interactions | Phenyl group at C5 | Hydrophobic inner cavity | Anchors the guest molecule within or near the host, allowing for specific interactions at the chiral center to occur. |

| Van der Waals Forces | Entire molecule | Entire molecule | Constitutes the primary contribution to the overall binding energy, with subtle differences between enantiomers. nih.gov |

| Steric Hindrance | Acetate group and N-methyl group | Rim of the cyclodextrin | The bulkier acetate group in a specific orientation can lead to steric clashes with the host for one enantiomer over the other. |

In Vitro Metabolic Pathways of Temazepam Acetate Enantiomers

Non-Cytochrome P450 (CYP) Mediated Metabolism of Temazepam Acetate (B1210297)

(R)-temazepam acetate metabolism is dominated by phase II conjugation reactions, which facilitate its excretion. These pathways include glucuronidation, and potentially sulfation and hydrolase-mediated deacetylation.

The primary metabolic pathway for temazepam is direct conjugation with glucuronic acid. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and exhibits stereoselectivity. For the (R)-enantiomer of temazepam, specific UGT isoforms have been identified as key players in its metabolism.

Reaction phenotyping studies have shown that UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 are all involved in the glucuronidation of both R- and S-temazepam. wsu.edu Kinetic studies using recombinant UGTs have further elucidated that UGT2B7 and UGT1A9 exhibit the highest intrinsic clearance (CLint) for the glucuronidation of (R)-temazepam. wsu.edu

| UGT Isoform | Involvement in (R)-Temazepam Glucuronidation | Relative Activity/Clearance |

|---|---|---|

| UGT1A3 | Involved | - |

| UGT1A9 | Involved | High Intrinsic Clearance |

| UGT2B4 | Involved | - |

| UGT2B7 | Involved | High Intrinsic Clearance |

| UGT2B17 | Involved | - |

While sulfation is a significant phase II metabolic pathway for many compounds, there is a notable lack of in vitro studies specifically investigating the sulfotransferase-mediated conjugation of (R)-temazepam. The existence of a "temazepam sulfate" compound is noted in chemical databases, which suggests the theoretical possibility of this metabolic route. fda.gov However, without dedicated in vitro enzymatic studies, the involvement of specific SULT isoforms in the metabolism of (R)-temazepam remains unconfirmed.

It is hypothesized that (R)-temazepam acetate is a prodrug that undergoes rapid hydrolysis to the pharmacologically active (R)-temazepam. This deacetylation is likely mediated by esterase enzymes present in environments such as liver microsomes. Studies on analogous compounds, such as 3-O-acyl-oxazepams, have shown that esterases in rat liver microsomes can stereoselectively hydrolyze these compounds, with a preference for the (R)-enantiomer. nih.gov This suggests that a similar, rapid, and stereoselective deacetylation of (R)-temazepam acetate is a probable initial metabolic step in vitro.

Enzymatic Biotransformation Studies in Isolated Hepatic Microsomes and Hepatocytes

In vitro studies using human liver microsomes have been instrumental in identifying the enzymes responsible for temazepam metabolism. These studies confirm that the formation of temazepam from its precursor, diazepam, is primarily mediated by CYP3A isoforms. However, for temazepam itself, the main pathway is conjugation. The use of isolated hepatocytes provides a more complete model of hepatic metabolism, encompassing both phase I and phase II enzymatic activities. Studies with hepatocytes would be crucial to fully characterize the interplay between deacetylation and subsequent conjugation of (R)-temazepam acetate.

Enantioselective Metabolism and Chiral Inversion Studies in Vitro

The metabolism of temazepam is enantioselective, particularly in the glucuronidation pathway.

As previously noted, the glucuronidation of temazepam is stereoselective. For (R)-temazepam, UGT2B7 and UGT1A9 are the most active UGT isoforms. wsu.edu In contrast, UGT1A6 and UGT2B15 are more selective for the S-enantiomer. wsu.edu This enzymatic preference underscores the importance of considering the stereochemistry of temazepam in metabolic studies.

| Enantiomer | Key UGT Isoforms | Metabolic Outcome |

|---|---|---|

| (R)-Temazepam | UGT2B7, UGT1A9 | High intrinsic clearance glucuronidation |

| (S)-Temazepam | UGT1A6, UGT2B15 | Preferential glucuronidation |

Regarding chiral inversion, it has been reported that 3-hydroxy-benzodiazepines, including temazepam, can undergo bidirectional racemization in vitro in aqueous solutions. wsu.edu However, it is also suggested that this phenomenon may not be significant in vivo due to the high degree of protein binding of these compounds, which would limit the availability of the free drug for inversion. wsu.edu Specific in vitro studies using human liver microsomes or hepatocytes to investigate enzyme-mediated chiral inversion of (R)-temazepam are not extensively documented.

In Vitro Metabolic Pathways and Chiral Inversion of (R)-Temazepam Acetate

The in vitro metabolic fate of (R)-temazepam acetate is intrinsically linked to the biotransformation of its parent compound, temazepam. Scientific literature suggests that acetate esters of benzodiazepines, such as lorazepam 3-acetate, undergo rapid enantioselective hydrolysis by esterases. nih.gov It is therefore postulated that (R)-temazepam acetate primarily functions as a prodrug, which is first hydrolyzed to (R)-temazepam. Subsequently, (R)-temazepam is subject to the established metabolic pathways of temazepam.

The primary metabolic routes for temazepam in vitro, and by extension for (R)-temazepam following hydrolysis, are conjugation and N-demethylation. wikipedia.orgdrugbank.com The major pathway involves the direct conjugation of the 3-hydroxyl group with glucuronic acid to form temazepam glucuronide, a pharmacologically inactive metabolite. drugbank.comyoutube.com A minor pathway involves the N-demethylation of temazepam to form oxazepam, which is also an active benzodiazepine (B76468). drugbank.comyoutube.com Oxazepam is then subsequently conjugated with glucuronic acid. nih.gov

The in vitro metabolism of temazepam is predominantly a Phase II conjugation reaction, which means it has a lower potential for drug-drug interactions mediated by the cytochrome P450 enzyme system. drugbank.comyoutube.com

Investigation of Chiral Inversion Mechanisms and Rates

Temazepam belongs to the 3-hydroxy-benzodiazepine class of drugs, which are known to undergo chiral inversion or racemization in aqueous solutions. wikipedia.orgnih.gov This process involves the conversion of one enantiomer into its mirror image. For temazepam, this means the (R)-enantiomer can convert to the (S)-enantiomer and vice versa.

Studies on the related compound, oxazepam, have shown that the binding of enantiomers to proteins like albumin can inhibit racemization in vivo, suggesting that the in vitro rate of inversion in a simple aqueous solution may differ from that in a more complex biological system containing proteins. nih.gov

Table of In Vitro Metabolic Pathways of Temazepam (Following Hydrolysis of Acetate Ester)

| Metabolic Pathway | Enzyme System | Resulting Metabolite | Activity of Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Temazepam-O-glucuronide | Inactive |

| N-demethylation | Cytochrome P450 (minor pathway) | Oxazepam | Active |

| Conjugation of Oxazepam | UDP-glucuronosyltransferases (UGTs) | Oxazepam-glucuronide | Inactive |

Solid State Chemistry and Polymorphism of Temazepam Acetate

Identification and Characterization of Polymorphic Forms of (R)-Temazepam Acetate (B1210297)

Detailed studies identifying and characterizing distinct polymorphic forms of (R)-Temazepam acetate are not readily found in the current body of scientific literature. Polymorphism is a critical area of study for pharmaceutical compounds, as different crystalline forms can exhibit varied physical and chemical properties, including solubility, stability, and bioavailability. However, specific research into the polymorphic landscape of (R)-Temazepam acetate is required to provide the data for the following subsections.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is a primary technique for the identification and characterization of crystalline solids. Each polymorphic form of a compound produces a unique XRPD pattern, which serves as a "fingerprint" for that specific crystal structure. While numerous studies detail the XRPD patterns for various polymorphs of Temazepam, there is no specific and publicly available XRPD data for different polymorphic forms of (R)-Temazepam acetate. Such an analysis would be crucial to distinguish between potential polymorphs and to assess their phase purity.

Thermal Analysis (e.g., DSC, TGA) of Solid Forms

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a compound. DSC can identify melting points, phase transitions, and differences in stability between polymorphs, while TGA can detect the presence of solvates or hydrates. A comprehensive thermal analysis of (R)-Temazepam acetate would be necessary to understand its thermal behavior and the thermodynamic relationships between any existing polymorphs. At present, specific DSC and TGA data for polymorphic forms of (R)-Temazepam acetate are not available in the literature.

Spectroscopic Characterization of Solid Forms (e.g., FTIR, Raman, Solid-State NMR)

Spectroscopic techniques provide insight into the molecular structure and intermolecular interactions within a crystal lattice. Fourier Transform Infrared (FTIR) and Raman spectroscopy can detect differences in vibrational modes between polymorphs, while solid-state Nuclear Magnetic Resonance (ssNMR) can provide detailed information about the local environment of atoms in the solid state. While spectroscopic data exists for Temazepam and its derivatives, specific studies applying these techniques to characterize different polymorphic forms of (R)-Temazepam acetate are not currently published.

Crystallization and Recrystallization Strategies for Enantiomeric Purity and Polymorph Control

The development of robust crystallization processes is vital for ensuring both the enantiomeric purity and the desired polymorphic form of a chiral active pharmaceutical ingredient.

Solvent Selection and Crystallization Conditions

The choice of solvent and the control of crystallization conditions (e.g., temperature, cooling rate, agitation) are critical factors in determining which polymorphic form crystallizes and in achieving high enantiomeric purity. A systematic study of these parameters for (R)-Temazepam acetate would be required to develop a controlled crystallization process. This would involve screening a range of solvents with different polarities and hydrogen bonding capabilities to understand their influence on the resulting solid form.

Influence of Impurities on Solid Form Development

The presence of impurities can significantly impact the crystallization process, potentially inhibiting the formation of a desired polymorph or promoting the growth of an undesired one. For (R)-Temazepam acetate, the corresponding (S)-enantiomer would be a key impurity to consider. Understanding the effect of the (S)-enantiomer and other potential process impurities on the solid form of (R)-Temazepam acetate is crucial for developing a robust and reproducible manufacturing process. Research in this specific area has not been detailed in the available scientific literature.

Amorphous Solid Dispersion and Co-crystal Formation Studies of (R)-Temazepam Acetate

Amorphous solid dispersions (ASDs) are a common strategy in pharmaceutical sciences to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This is achieved by dispersing the API in a polymer matrix in an amorphous state. Similarly, co-crystallization, the formation of a crystalline structure containing the API and a co-former in a specific stoichiometric ratio, is another technique used to modify the physicochemical properties of a drug.

A thorough search of scientific databases and patent literature did not yield specific studies on the formulation of (R)-Temazepam acetate as an amorphous solid dispersion or its use in co-crystal formation. While general principles of ASD and co-crystal formation are well-established, their application and the resulting properties are highly specific to the molecule . Without experimental data, any discussion on suitable polymers for ASD formation or appropriate co-formers for co-crystallization of (R)-Temazepam acetate would be purely speculative.

Impact of Solid-State Forms on Material Properties and Stability

The solid-state form of a pharmaceutical compound has a profound impact on its material properties, including solubility, dissolution rate, melting point, and stability. For instance, an amorphous form generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts, but it is also thermodynamically less stable and can be prone to crystallization over time.

Different polymorphic forms of a crystalline substance can also display varying physical properties. For temazepam, several polymorphic forms have been identified and characterized, each with distinct X-ray diffraction patterns and thermal properties. However, this level of detailed characterization is not publicly available for (R)-Temazepam acetate. Consequently, a data-driven analysis of how different solid-state forms of (R)-Temazepam acetate would affect its material properties and stability cannot be provided.

Q & A

Basic: What analytical methods are recommended for determining the enantiomeric purity of (R)-Temazepam acetate in pharmacokinetic studies?

Methodological Answer:

To assess enantiomeric purity, dynamic micellar electrokinetic chromatography (DMEKC) is widely used. This technique employs a chiral surfactant (e.g., 60 mM sodium cholate in a 20 mM borate/phosphate buffer at pH 8) to separate enantiomers under physiological conditions . Key parameters include:

- Temperature control (0–30°C) to study enantiomerization kinetics.

- Peak profile analysis using simulation tools like ChromWin to calculate rate constants () and activation parameters (, , ).

- Validation with reference standards (e.g., USP-grade Temazepam) to ensure accuracy .

Advanced: How can researchers determine the enantiomerization barriers of (R)-Temazepam acetate in aqueous environments?

Methodological Answer:

Use DMEKC to simulate biogenic conditions without organic modifiers. Steps include:

Profile Acquisition : Generate interconversion profiles with plateau formation and peak broadening.

Stochastic Modeling : Input experimental data (plateau height, peak width, retention times) into ChromWin to compute kinetic parameters .

Thermodynamic Analysis : Calculate (~90 kJ/mol at 25°C) and half-lives ( minutes) to quantify stability .

Note: Validate results against NMR or chiral HPLC for cross-method consistency .

Basic: What experimental designs are effective for studying the dissolution enhancement of (R)-Temazepam acetate in solid dispersions?

Methodological Answer:

Employ polymeric carriers like poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP VA64) in a 6:4 ratio to improve solubility:

Preparation : Use solvent evaporation or hot-melt extrusion to create amorphous dispersions.

Dissolution Testing : Measure intrinsic dissolution rates in biorelevant media (e.g., FaSSIF) and compare with pure crystalline forms .

Characterization : Validate amorphous state via XRPD and DSC to confirm stability .

Advanced: How should researchers address contradictions in clinical trial data on (R)-Temazepam acetate’s efficacy for sleep latency reduction?

Methodological Answer:

Meta-Analysis Stratification : Separate studies by dosage (15 mg vs. 30 mg) and outcome type (subjective vs. objective measures like polysomnography) .

Bias Adjustment : Use funnel plots to detect publication bias and adjust for heterogeneity via random-effects models.

Contextual Interpretation : Compare study populations (e.g., end-of-life care vs. chronic insomnia) to explain divergent results (e.g., 52% efficacy in palliative care vs. variable outcomes in general populations) .

Basic: How can researchers assess the stability of (R)-Temazepam acetate in biological matrices during forensic toxicology studies?

Methodological Answer:

Sample Preparation : Spike matrices (e.g., blood, urine) with Temazepam and derivatize using BSTFA + 1% TMCS for GC-MS analysis .

Stability Testing : Conduct short-term (24-hour) and long-term (30-day) studies at 4°C and -20°C.

Validation : Calculate recovery rates and degradation products (e.g., oxazepam) to establish storage protocols .

Advanced: What computational approaches are suitable for modeling the interaction of (R)-Temazepam acetate with lipid bilayers in membrane permeability studies?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Use CHARMM or GROMACS force fields to model Temazepam’s partitioning into lipid bilayers (e.g., DPPC membranes).

Free Energy Calculations : Apply umbrella sampling or metadynamics to estimate across bilayers.

Experimental Correlation : Validate simulations with Langmuir-Blodgett trough measurements of surface pressure-area isotherms .

Basic: What statistical methods are recommended for analyzing polydrug use patterns involving (R)-Temazepam acetate in epidemiological studies?

Methodological Answer:

Multivariate Regression : Identify covariates (e.g., injection frequency, HIV risk behavior) associated with Temazepam use.

Cluster Analysis : Group participants by polydrug use profiles (e.g., benzodiazepines + opioids) to assess risk correlations .

Confounder Adjustment : Use propensity score matching to control for variables like age and socioeconomic status .

Advanced: How can researchers optimize chiral separation protocols for (R)-Temazepam acetate in high-throughput screening?

Methodological Answer:

Column Selection : Use immobilized cellulose-based CSPs (e.g., Chiralpak IC-3) for baseline resolution.

Mobile Phase Optimization : Test polar organic modifiers (e.g., ethanol/isopropanol) with 0.1% diethylamine to enhance peak symmetry.

Method Transfer : Validate scalability from HPLC to UPLC by adjusting gradient profiles and flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.